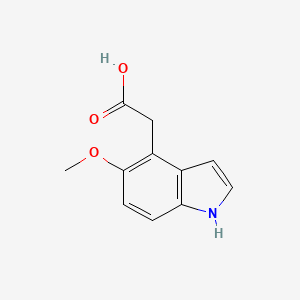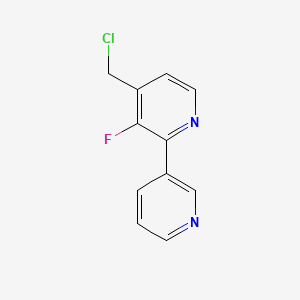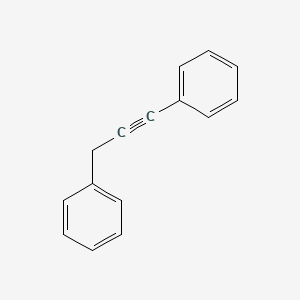
Propyne, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyne, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction. In this method, a dioxolane-protected keto group in 1,3-di-(4-bromophenyl)-2-propanone is reacted with a dodecyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of mono- or dialkylation products, which are then hydrolyzed to yield the desired diphenylpropyne .
Industrial Production Methods
Industrial production of propyne, 1,3-diphenyl- typically involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Propyne, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Propyne, 1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Research has explored its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of propyne, 1,3-diphenyl- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatase-1B (PTP-1B), which is involved in the regulation of insulin signaling . The compound’s alkyne group allows it to form covalent bonds with target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Propyne, 1,3-diphenyl- can be compared with other similar compounds, such as:
1,3-diphenylpropene: This compound has a similar structure but contains a double bond instead of a triple bond.
2,5-diphenyl-1,3-oxazoline: This compound has a different core structure but shares the diphenyl substitution pattern.
Uniqueness
The uniqueness of propyne, 1,3-diphenyl- lies in its alkyne group, which imparts distinct reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound in both synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C15H12 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-phenylprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2 |
Clé InChI |
OYWWNXJFQSGJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


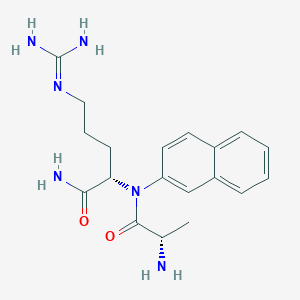
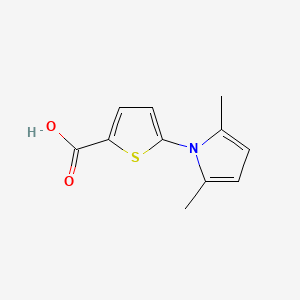

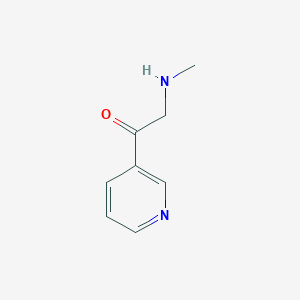
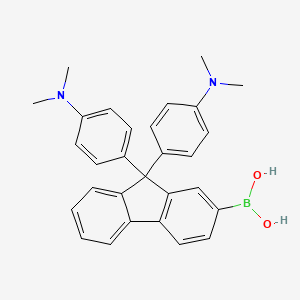
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
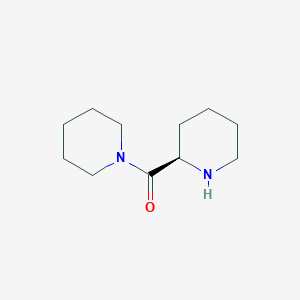
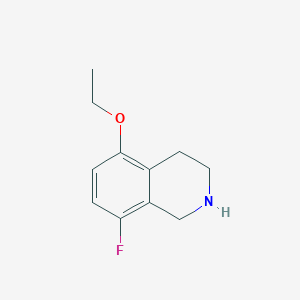

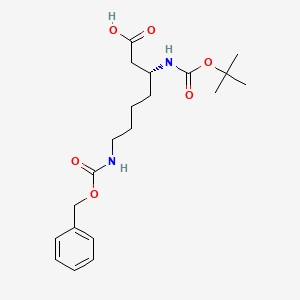
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
